Pyrido[3,2-d]pyrimidine-2,4-diol is a chemical compound with the molecular formula C7H5N3O2. It has an average mass of 163.133 Da and a mono-isotopic mass of 163.038177 Da. It is known to be a hypoxia-activated prodrug that releases an active metabolite irreversibly targeting the kinase.
Synthesis Analysis
The synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol involves various processes. For instance, suitably functionalized pyrimidine-2,4-diones cyclised intramolecularly to yield novel furo pyrido pyrimidines in excellent yields. Another study reported the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide.
Molecular Structure Analysis
The molecular structure of Pyrido[3,2-d]pyrimidine-2,4-diol is characterized by a pyridopyrimidine moiety. It has a density of 1.4±0.1 g/cm3, a molar refractivity of 38.9±0.3 cm3, and a molar volume of 114.5±3.0 cm3.
Chemical Reactions Analysis
The chemical reactions involving Pyrido[3,2-d]pyrimidine-2,4-diol are complex and can lead to the formation of various products. For example, suitably functionalised pyrimidine-2,4-diones cyclised intramolecularly to yield novel furo pyrido pyrimidines.
Physical And Chemical Properties Analysis
Pyrido[3,2-d]pyrimidine-2,4-diol has several physical and chemical properties. It has a density of 1.4±0.1 g/cm3, a molar refractivity of 38.9±0.3 cm3, and a molar volume of 114.5±3.0 cm3. It also has a polar surface area of 71 Å2 and a polarizability of 15.4±0.5 10-24 cm3.
Synthesis Analysis
Condensation Reactions: One common approach involves condensing 5-aminopyrimidines with α,β-unsaturated aldehydes, malonates, or 1,3-dicarbonyl compounds. This strategy often requires subsequent cyclization steps to yield the desired pyrido[3,2-d]pyrimidine derivatives [].
Multicomponent Reactions: One-pot multicomponent reactions have also been employed for efficient synthesis. For example, reacting indane-1,3-dione, arylaldehydes, and 6-aminopyrimidin-2,4(1H,3H)-dione in the presence of a catalyst like graphene oxide can yield 5-aryl-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives [].
Cycloaddition Reactions: Cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have been utilized to introduce substituents and further functionalize pyrido[3,2-d]pyrimidines [].
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups on the pyrimidine ring can activate specific positions for SNAr reactions, allowing the introduction of various nucleophiles [, ].
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki coupling, enable the introduction of aryl or heteroaryl substituents at specific positions, providing a powerful tool for diversifying the pyrido[3,2-d]pyrimidine scaffold [, ].
Mechanism of Action
Inhibition of Enzymes: Pyrido[3,2-d]pyrimidines have demonstrated inhibitory activity against various enzymes. For example, they have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism and cell growth, particularly in pathogens like Pneumocystis carinii and Toxoplasma gondii [].
Protoporphyrinogen Oxidase (PPO) Inhibition: Certain pyrido[3,2-d]pyrimidine derivatives have shown herbicidal activity by inhibiting PPO, an enzyme involved in chlorophyll synthesis [].
Applications
Medicinal Chemistry: These compounds hold promise as potential therapeutics for various diseases. Research has focused on their potential as:
Antimalarial agents [, ]
Antifungal agents []
Anti-inflammatory agents []
Agricultural Chemistry: Certain pyrido[3,2-d]pyrimidine derivatives exhibit herbicidal properties, making them potential candidates for developing new weed control agents [].
Related Compounds
5-Amino-1,3,6-trimethyluracil
Compound Description: 5-Amino-1,3,6-trimethyluracil serves as a starting material in synthesizing pyrido[3,2-d]pyrimidines. [] Its condensation with aryl aldehydes leads to the formation of 5-arylideneamino-1,3,6-trimethyluracils, which subsequently undergo cyclization to yield the desired pyrido[3,2-d]pyrimidine derivatives. []
Relevance: While lacking the fused pyridine ring, 5-Amino-1,3,6-trimethyluracil serves as a direct precursor to the pyrimidine ring system present in Pyrido[3,2-d]pyrimidine-2,4-diol. The reactions described highlight the use of this compound to build the core structure found in the target compound. []
1,3,6-Trimethyl-5-nitrouracil
Compound Description: 1,3,6-Trimethyl-5-nitrouracil is another key starting material used in the synthesis of pyrido[3,2-d]pyrimidines. [] It undergoes reactions with specific aldehydes, such as phenylacetaldehyde, in the presence of a base to form 6-aryl-1,3-dimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones, along with their corresponding 5-oxide derivatives. []
Relevance: Like 5-Amino-1,3,6-trimethyluracil, 1,3,6-Trimethyl-5-nitrouracil acts as a precursor to the pyrimidine ring system in Pyrido[3,2-d]pyrimidine-2,4-diol. The presence of the nitro group at the 5-position allows for different reaction pathways and the potential introduction of various substituents onto the pyrido[3,2-d]pyrimidine core. []
Compound Description: These compounds represent a class of pyrido[3,2-d]pyrimidine derivatives synthesized from either 5-amino-1,3,6-trimethyluracil or 1,3,6-trimethyl-5-nitrouracil. [] The "aryl" designation signifies a variable substituent at the 6-position of the pyrido[3,2-d]pyrimidine core, allowing for the exploration of structure-activity relationships. []
Relevance: 6-Aryl-1,3-dimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones share the core pyrido[3,2-d]pyrimidine structure with Pyrido[3,2-d]pyrimidine-2,4-diol. The synthetic routes highlight the versatility of this scaffold and the potential to introduce diverse substituents, such as the aryl group at the 6-position, to modulate biological activity. []
Compound Description: This compound is a key starting material for synthesizing 6,7-dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones. [] It reacts with primary amines, forming the fused pyridine ring via a proposed cycloaddition mechanism, ultimately leading to the pyrido[3,4-d]pyrimidine product. []
Relevance: Although leading to the [3,4-d] isomer, the reaction of 5-Formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione demonstrates a method for constructing the fused pyridopyrimidine ring system present in Pyrido[3,2-d]pyrimidine-2,4-diol. This highlights the potential of similar synthetic strategies for creating diverse pyridopyrimidine derivatives. []
2,4-Diaminopyrido[3,2-d]pyrimidine
Compound Description: This compound acts as a core scaffold in developing potent and selective dihydrofolate reductase (DHFR) inhibitors. [, ] Various 6-substituted derivatives, including those with arylthio, sulfinyl, and sulfonyl groups, have been synthesized and evaluated for their inhibitory activity against DHFR from Pneumocystis carinii, Toxoplasma gondii, and rat liver. [, ]
Relevance: 2,4-Diaminopyrido[3,2-d]pyrimidine is structurally very similar to Pyrido[3,2-d]pyrimidine-2,4-diol, with the key difference being the presence of amino groups at the 2 and 4 positions instead of hydroxyl groups. The research on 2,4-diaminopyrido[3,2-d]pyrimidine derivatives as DHFR inhibitors highlights the potential of pyrido[3,2-d]pyrimidines as pharmacologically active scaffolds. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY2090314 is potent and selective inhibitor of glycogen synthase kinase 3 (GSK3) with IC50 values of 1.5 and 0.9 nM for human recombinant GSK3α and GSK3β, respectively. It has >10-fold selectivity for GSK3 over a panel of 40 kinases at a concentration of 20 μM. LY2090314 induces time-dependent stabilization of β-catenin total protein and activates Wnt signaling in vitro. It has potent antiproliferative activity in BRAF wild-type/NRAS mutant and BRAF mutant melanoma cell lines (IC50s = 6.0-11.8 nM) but has limited to no activity in non-melanoma cell lines with (IC50s = 430 to >20,000 nM). Knockdown of β-catenin in A375 and M14 melanoma cells induces LY2090314 resistance in vitro, indicating that LY2090314-induced cell death is dependent upon Wnt activation. In vivo, LY2090314 reduces tumor volume in a murine A375 melanoma xenograft model as a single agent and synergizes with decabarzine for a greater antitumor effect. Formulations containing LY2090314 are under clinical investigation for the treatment of advanced solid tumors. LY2090314 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3) which plays an important role in many pathways, including initiation of protein synthesis, cell proliferation, cell differentiation, and apoptosis. Pre-clinically LY2090314 i stabilizes β-catenin and enhances the efficacy of platinum based regimens.
Potent, highly selective aminopyrimidine GSK3 inhibitor (IC50 values are 6.7 and 10 nM at GSK3β and GSK3α, respectively). Exhibits >500-fold selectivity for GSK3 against 20 closely related protein kinases and >800-fold selectivity for 23 additional enzymes and 22 receptors. Promotes self-renewal of mouse and human ESC due to β-catenin and c-Myc protein level stabilization. Commonly used in multiple stages of organoid generation. Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase that plays a key inhibitory role in both the insulin and Wnt signaling pathways. CHIR99021 is an aminopyrimidine derivative that inhibits GSK3α and GSK3β with IC50 values of 10 and 6.7 nM, respectively. When tested against twenty different protein kinases, this inhibitor shows greater than 500-fold selectivity for GSK3.3 CHIR99021 activates glycogen synthesis in CHO-IR cells (EC50 = 0.8 μM) and in isolated type 1 diabetic rat skeletal muscle. A single oral dose (30 mg/kg) of CHIR99021 enhances in vivo glucose metabolism in a rodent model of type 2 diabetes. CHIR99021 has also been shown to induce the reprogramming of murine and human somatic cells into stem cells. A potent and highly selective inhibitor of glycogen synthase kinase-3beta (GSK-3b) (IC50 = 6.7nM). CHIR99021 has been shown to allow for long-term expansion of murine embryonic stem cells in a chemically-defined medium in conjunction with MEK/MAPK inhibitor PD184352 and fibroblast growth factor receptor (FGFR) inhibitor SU5402. CHIR 99021 is a member of the class of aminopyrimidines that is 2-aminopyrimidine substituted at positions N2, 5 and 6 by (5-cyanopyridin-2-yl)ethyl, 4-methylimidazol-2-yl and 2,4-dichlorophenyl groups respectively. It has a role as an EC 2.7. 1.26 (tau-protein kinase) inhibitor. It is a member of imidazoles, a dichlorobenzene, an aminopyrimidine, an aminopyridine, a cyanopyridine, a secondary amino compound and a diamine.
GDC-0980 is a potent inhibitor of class I phosphatidylinositol 3-kinase (PI3K) isoforms, with IC50 values of 5, 27, 7, and 14 nM for PI3Kα, β, δ, and γ, respectively, in cell-free assays. It also inhibits mTOR (Ki = 17 nM) but is inactive against a large panel of additional kinases. GDC-0980 induces cell cycle arrest or apoptosis in a range of cancer cell lines. It is effective in vivo, suppressing the growth of a number of tumor xenografts in mice and enhancing the antitumor activity of docetaxel in mice. A selective, dual PI3 Kinase and mTOR Kinase inhibitor A potent, selective dual inhibitor of class I PI3K and mTOR kinaseReferences:1. A. J. Wangner, et al, Mol Cancer Ther, Dec. 2009, Vol 8, Issue 12, Suppl. 12. D. P. Sutherlin, et al., Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer, J. Med. Chem., 2011, 54, pp 7579–7587 Apitolisib is an orally available agent targeting phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. Apitolisib inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition of cancer cells overexpressing PI3K/mTOR. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion. Apitolisib has been used in trials studying the treatment of Solid Cancers, Breast Cancer, Prostate Cancer, Renal Cell Carcinoma, and Endometrial Carcinoma, among others.
GNE-493 is a dual inhibitor of PI3K and mammalian target of rapamycin (mTOR; IC50s = 3.4, 12, 16, 16, and 32 nM for PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and mTOR, respectively). It inhibits proliferation of PC3 and MCF-7.1 cells with IC50 values of 330 and 180 nM, respectively. GNE-493 (10 mg/kg per day) reduces tumor volume in PC3 and MCF-7.1 mouse xenograft models, which are PTEN negative or PI3Kα activating mutation positive, respectively. It also decreases relative levels of phosphorylated Akt, PRAS40, and S6RP in tumor tissue in the MCF-7.1 mouse xenograft model. GNE-493 is potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitor with potential anticancer activity.